4-[7-(4-Methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde
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Overview
Description
- This compound belongs to the class of 4-hydroxy-2-quinolones , which exhibit interesting pharmaceutical and biological activities.
- Its structure comprises a piperazine ring , a tetrahydroquinazolinone ring , and an aldehyde group .
- The 4-methoxyphenyl substituent enhances its pharmacological properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of with (formed from piperazine and 2-aminobenzaldehyde).
Reaction Conditions: The reaction typically occurs in an appropriate solvent (e.g., ethanol or acetonitrile) with an acid catalyst (e.g., sulfuric acid).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further studies.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including , , and .
Common Reagents:
Major Products: These reactions yield derivatives with modified substituents on the quinazolinone ring.
Scientific Research Applications
Medicine: Limited studies suggest potential as an due to its effects on cell growth and apoptosis.
Chemistry: Used as a building block for more complex heterocyclic compounds.
Biology: Investigated for its impact on cellular pathways and enzyme inhibition.
Industry: Not widely applied industrially but has research value.
Mechanism of Action
Targets: It may interact with , , or .
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine ring, tetrahydroquinazolinone core, and aldehyde group sets it apart.
Similar Compounds: Other quinazolinone derivatives, such as quinazoline , quinazolin-4(3H)-one , and quinazolin-4(1H)-one .
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H24N4O3/c1-14-20-18(23-21(22-14)25-9-7-24(13-26)8-10-25)11-16(12-19(20)27)15-3-5-17(28-2)6-4-15/h3-6,13,16H,7-12H2,1-2H3 |
InChI Key |
FHIFBDVTRIPAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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